
4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Another study discusses the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol took place with a number of halogen-substituted molecules in extraordinary yields, because of electronic effects .Molecular Structure Analysis
The molecular structure of related compounds has been characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol took place with a number of halogen-substituted molecules in extraordinary yields, because of electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate have been reported. Its freezing point is 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .Applications De Recherche Scientifique
Supramolecular Structure Analysis
- Isostructural Properties : 4-(4′-Iodo)phenoxyaniline, similar to 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline, has been found to be isostructural with its bromo, chloro, and ethynyl counterparts, demonstrating interesting aspects of supramolecular chemistry (Dey & Desiraju, 2004).
Chemical Synthesis and Properties
- Synthesis of Key Intermediates : It has been used in the synthesis of key intermediates like N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, which is vital in producing antitumor agents (Feng-mei & He-qin, 2009).
- Palladium-Catalyzed Reactions : The compound plays a role in palladium-catalyzed reactions to form various derivatives, highlighting its importance in organic synthesis (Ames & Bull, 1982).
Pharmaceutical and Biological Applications
- Antimicrobial Activity : Research on similar compounds shows considerable antimicrobial activity against various microorganisms, suggesting potential pharmaceutical applications (Shivashankar et al., 2009).
- Urease Inhibitory Activity : A related compound demonstrated significant urease inhibitory activity, which has implications in medical and agricultural fields (Zulfiqar et al., 2020).
Photophysical and Electrochemical Studies
- Photochemical Properties : Studies on related phthalocyanine compounds with similar substituents showed unique photochemical and photophysical properties, relevant in material science (Kırbaç et al., 2014).
- Electrochemical Oxidation : Investigations into the electrochemical oxidation of compounds with similar structures have been conducted, providing insights into their chemical behavior (Kádár et al., 2001).
Environmental and Analytical Chemistry
- Environmental Fate and Analysis : The transformation and fate of similar bromophenols during water chlorination have been studied, important for understanding their environmental impact (Xiang et al., 2020).
Safety And Hazards
Safety data sheets indicate that related compounds like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .
Orientations Futures
The future directions for the study of this compound and its related compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals and agrochemicals. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds interesting subjects for future research .
Propriétés
IUPAC Name |
3-bromo-4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF3NO/c14-10-5-7(19)1-4-12(10)20-8-2-3-11(15)9(6-8)13(16,17)18/h1-6H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIBANYZYUPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

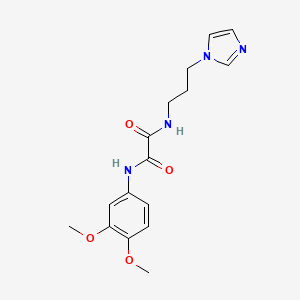
![methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2428576.png)

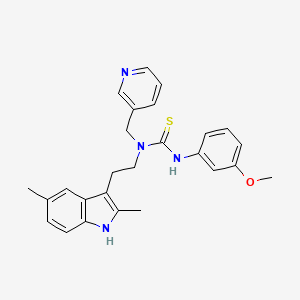
![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2428584.png)
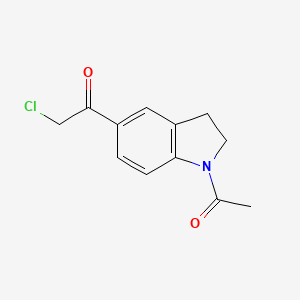
![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)
![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2428589.png)
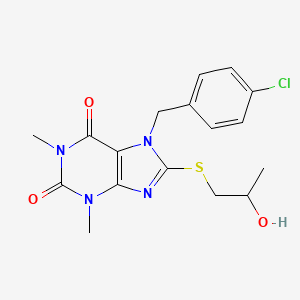
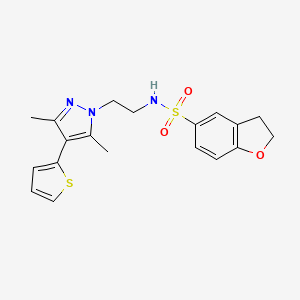
![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2428598.png)